Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Physical Properties of (1-Phenyl-1-butenyl)benzene
Publication Date: January 15, 2026
Abstract
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of (1-Phenyl-1-butenyl)benzene, systematically known as 1,2-diphenyl-1-butene. This compound, existing as two geometric isomers, (E)- and (Z)-1,2-diphenyl-1-butene, is of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the characterization and differentiation of these isomers through various analytical techniques. We will delve into the nuances of their physical properties, spectroscopic signatures, and provide field-proven insights into their analysis, grounded in authoritative references.
Introduction to (1-Phenyl-1-butenyl)benzene (1,2-diphenyl-1-butene)
(1-Phenyl-1-butenyl)benzene, or 1,2-diphenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₆H₁₆ and a molecular weight of approximately 208.30 g/mol .[1] Its structure consists of a butene backbone with phenyl groups attached to the first and second carbon atoms. The restricted rotation around the C1=C2 double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1,2-diphenyl-1-butene and (Z)-1,2-diphenyl-1-butene.[2] The spatial arrangement of the phenyl groups relative to the double bond significantly influences the physical and spectroscopic properties of each isomer, making their accurate characterization crucial for any application.
Caption: Molecular structures of (E)- and (Z)-1,2-diphenyl-1-butene.
Physical Properties
The geometric isomerism in 1,2-diphenyl-1-butene leads to differences in their physical properties, such as melting point, boiling point, and density.[3] The (E)-isomer, with the bulky phenyl groups on opposite sides of the double bond, generally has a more symmetric structure, which can lead to more efficient packing in the solid state and thus a higher melting point compared to the (Z)-isomer.[2] The physical properties are summarized in the table below. It is important to note that much of the available data for these specific isomers are computed, highlighting the need for experimental verification.
| Property | (E)-1,2-diphenyl-1-butene | (Z)-1,2-diphenyl-1-butene | Source(s) |
| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆ | [1] |
| Molecular Weight | 208.30 g/mol | 208.30 g/mol | [1] |
| CAS Number | 7467-33-6 | 7467-34-7 | |
| Appearance | - | - | |
| Melting Point | - | - | |
| Boiling Point | - | - | |
| Density | - | - | |
| Refractive Index | - | - | |
| XLogP3 | 5.2 | 5.2 | [1] |
| Kovats Retention Index (semi-standard non-polar) | - | 1686.7, 1747.4 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and differentiation of the (E)- and (Z)-isomers of 1,2-diphenyl-1-butene.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between geometric isomers of alkenes.[4] The spatial proximity of the substituents to each other and to the double bond results in distinct chemical shifts for the protons and carbons in the (E)- and (Z)-isomers.
¹H NMR Spectroscopy
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Vinylic Proton: The proton on the C1 carbon (vinylic proton) is expected to show a significant difference in chemical shift between the two isomers. In the (Z)-isomer, this proton is in the deshielding region of the adjacent phenyl group on C2, and thus should resonate at a lower field (higher ppm) compared to the (E)-isomer.
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Allylic Protons: The methylene protons on C3 will also exhibit different chemical shifts and coupling constants depending on their spatial relationship with the phenyl groups.
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Aromatic Protons: The protons on the two phenyl rings will appear as complex multiplets in the aromatic region of the spectrum.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms, particularly the vinylic carbons (C1 and C2) and the allylic carbon (C3), will also differ between the (E)- and (Z)-isomers due to steric and electronic effects.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in a molecule and can also be used to differentiate between geometric isomers, although the differences may be subtle.[5]
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C=C Stretch: The carbon-carbon double bond stretch for a tetrasubstituted alkene like 1,2-diphenyl-1-butene is expected to be weak and may be difficult to observe.
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C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the vinylic proton can be informative. For trans-disubstituted alkenes, a strong band is typically observed around 960-980 cm⁻¹. While 1,2-diphenyl-1-butene is tetrasubstituted, the presence of a vinylic proton in the (E)-isomer might give rise to a characteristic band in this region, which would be absent or shifted in the (Z)-isomer.
-
Aromatic C-H Stretch: Strong absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
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Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The (E)- and (Z)-isomers of 1,2-diphenyl-1-butene are expected to have identical molecular ion peaks (m/z = 208).[1] However, the relative abundances of the fragment ions may differ due to the different steric environments of the isomers.
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 208 corresponding to the molecular weight of C₁₆H₁₆.
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Major Fragmentation Pathways:
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Loss of an ethyl radical (-C₂H₅): This would lead to a fragment ion at m/z = 179.
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Loss of a methyl radical (-CH₃): A peak at m/z = 193 is also possible.
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Tropylium Ion: The presence of benzyl groups often leads to the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91.[6]
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Synthesis and Isomerization
The synthesis of 1,2-diphenyl-1-butene can be achieved through various methods, often resulting in a mixture of (E)- and (Z)-isomers.[7] The stereoselectivity of the synthesis is a key consideration.
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Wittig Reaction: A common method for alkene synthesis, the Wittig reaction can be tailored to favor the formation of either the (E)- or (Z)-isomer depending on the nature of the ylide and the reaction conditions.
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Cross-Metathesis: Catalytic cross-metathesis reactions can also be employed to synthesize trisubstituted alkenes with high stereoselectivity.[7]
The interconversion between the (E)- and (Z)-isomers can often be achieved through photochemical or acid-catalyzed isomerization. This is an important consideration during synthesis, purification, and storage of these compounds.
Experimental Protocols
Characterization of 1,2-diphenyl-1-butene Isomeric Mixture by ¹H NMR
This protocol outlines a standard procedure for the preparation and analysis of a sample of 1,2-diphenyl-1-butene to determine its isomeric composition.
Sources
- 1. 1,2-Diphenyl-1-butene | C16H16 | CID 10465658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. siue.edu [siue.edu]
- 3. Influence of Geometric Isomerism on the Physical Properties of Alkenes [eureka.patsnap.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Geometrical Isomerism and Conformations: Nomenclature and Physical Properties [allen.in]
- 6. youtube.com [youtube.com]
- 7. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
